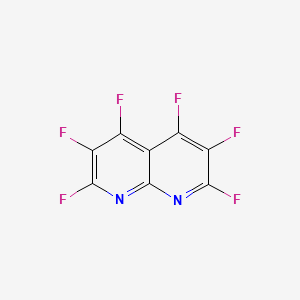

1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro-

Description

Significance of Polyfluorinated Azanaphthalenes in Modern Chemical Research

Polyfluorinated azanaphthalenes, the class of compounds to which hexafluoro-1,8-naphthyridine belongs, are of considerable interest in both academic and industrial research. The incorporation of multiple fluorine atoms into an aza-aromatic system like naphthyridine imparts a range of desirable characteristics. ekb.eg

Fluorine's high electronegativity creates strong carbon-fluorine bonds and significantly alters the electronic nature of the aromatic ring, making it electron-deficient. This property is crucial as it activates the ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic replacement of fluorine atoms with other functional groups. acs.orgrsc.org This reactivity makes polyfluorinated heterocycles valuable as versatile building blocks for the synthesis of more complex molecules. researchgate.net

In the context of medicinal chemistry, fluorination can profoundly affect a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The replacement of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and alter the pKₐ of nearby functional groups, thereby influencing bioavailability and receptor binding affinity. jhmi.edu Consequently, fluorinated heterocycles are a major focus in the development of new pharmaceuticals. acs.orgnih.gov

Structural Characteristics and Isomerism of Naphthyridine Systems

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. scispace.com They are isomeric with other diazanaphthalenes like quinoxalines and phthalazines, but are specifically defined by having one nitrogen atom in each of the fused rings. nih.gov Based on the relative positions of the two nitrogen atoms, six distinct isomers of naphthyridine exist. scispace.com

The 1,8-naphthyridine (B1210474) isomer is one of the most extensively studied, partly due to its "bay" region created by the proximity of the two nitrogen atoms. mdpi.com This arrangement makes it an excellent binucleating ligand, capable of coordinating with two metal centers simultaneously, a property that is exploited in coordination chemistry and catalysis. mdpi.com

Table 2: Isomers of Naphthyridine

| Isomer Name | Structure |

| 1,5-Naphthyridine |  |

| 1,6-Naphthyridine |  |

| 1,7-Naphthyridine |  |

| 1,8-Naphthyridine |  |

| 2,6-Naphthyridine |  |

| 2,7-Naphthyridine |  |

Research Landscape and Scholarly Focus on Perfluorinated Naphthyridine Congeners

While the synthesis and application of substituted 1,8-naphthyridines are widely reported, the specific research landscape for 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine is less developed in publicly available literature. Much of the scholarly focus has been on non-fluorinated or partially fluorinated derivatives for pharmaceutical applications. nih.govnih.gov

However, the chemical behavior of this perfluorinated congener can be inferred from the well-established chemistry of other perfluoroaromatic heterocycles, such as pentafluoropyridine. The primary area of scholarly interest in such compounds is their utility as synthetic intermediates. The electron-deficient nature of the hexafluoronaphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgrsc.org

Research in this area would likely focus on the regioselectivity of these substitution reactions. Nucleophiles would preferentially attack the positions most activated by the electron-withdrawing effects of both the fluorine atoms and the ring nitrogen atoms. It is expected that the C-4 and C-5 positions would be particularly reactive, analogous to the C-4 position in pentafluoropyridine. This allows for the controlled, sequential introduction of various substituents, providing access to a wide array of novel, highly functionalized 1,8-naphthyridine derivatives that would be difficult to synthesize through other methods. These new derivatives could then be explored for applications in materials science (e.g., organic electronics) and as advanced scaffolds for medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

56595-12-1 |

|---|---|

Molecular Formula |

C8F6N2 |

Molecular Weight |

238.09 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexafluoro-1,8-naphthyridine |

InChI |

InChI=1S/C8F6N2/c9-2-1-3(10)5(12)7(14)16-8(1)15-6(13)4(2)11 |

InChI Key |

AIRIUQTZZWJCDF-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(N=C1N=C(C(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Exploration of the Chemical Reactivity and Transformation Mechanisms of 2,3,4,5,6,7 Hexafluoro 1,8 Naphthyridine

Nucleophilic and Electrophilic Substitution Reactions

The dominant reaction pathway for highly fluorinated aromatic systems is nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The carbon-fluorine bonds, while possessing high bond energy, are polarized, rendering the ring carbons electrophilic and prone to attack by nucleophiles. mdpi.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Conversely, the electron-deficient nature of the ring makes classical electrophilic aromatic substitution exceedingly difficult.

Perfluoroaryl Reactivity and Selective Functionalization

The hexafluoronaphthyridine ring is considered "activated" towards nucleophilic displacement. libretexts.org The cumulative inductive effect of the fluorine atoms, combined with the electron-withdrawing effect of the two nitrogen atoms, makes the aromatic core highly electrophilic. This allows for functionalization with a wide array of soft and hard nucleophiles, including alkoxides, phenoxides, amines, and thiols. researchgate.net

The reactivity is analogous to other perfluoroheterocycles like pentafluoropyridine, where selective substitution of fluorine atoms can be achieved under controlled conditions. rsc.org The reaction's outcome is often dependent on the nucleophile's strength, solvent, and temperature. For instance, milder conditions typically lead to monosubstitution, while harsher conditions or an excess of the nucleophile can result in the replacement of multiple fluorine atoms. rsc.org

Regiochemical Control in Substitution Processes

Controlling the position of substitution (regiochemistry) is crucial for the synthetic application of polyfluoroarenes. In aza-aromatic systems like pyridine (B92270), positions ortho and para to the nitrogen atom are particularly activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org For 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine, the positions para to the nitrogen atoms (C4 and C5) and ortho to the nitrogen atoms (C2 and C7) are expected to be the most reactive sites.

Studies on the analogous compound, pentafluoropyridine, have shown that nucleophilic attack occurs preferentially at the C4 (para) position. rsc.org This preference is attributed to superior resonance stabilization of the intermediate. By extension, the C4 and C5 positions of hexafluoro-1,8-naphthyridine are predicted to be the most susceptible to initial nucleophilic attack. However, the precise regiochemical outcome can be influenced by steric effects from the nucleophile and the specific reaction conditions employed. researchgate.net

Table 1: Predicted Regioselectivity in Nucleophilic Substitution of 2,3,4,5,6,7-Hexafluoro-1,8-Naphthyridine

| Nucleophile | Predicted Major Monosubstitution Product | Rationale |

|---|---|---|

| Sodium Methoxide (NaOMe) | 4-methoxy-2,3,5,6,7-pentafluoro-1,8-naphthyridine | Electronic preference for attack at the para-position (C4/C5) due to optimal charge delocalization. |

| Ammonia (NH₃) | 4-amino-2,3,5,6,7-pentafluoro-1,8-naphthyridine | Similar to alkoxides, nitrogen nucleophiles are expected to favor the electronically activated C4/C5 positions. |

| Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)-2,3,5,6,7-pentafluoro-1,8-naphthyridine | Soft nucleophiles like thiolates readily participate in SNAr reactions, typically at the most electrophilic site. |

Note: This table is illustrative and based on established principles of perfluoroheteroaromatic chemistry, as direct experimental data for this specific compound is limited.

C-F Bond Activation and its Synthetic Utility

Beyond the SNAr pathway, the direct activation and transformation of C-F bonds represent a powerful strategy for functionalization. mdpi.com Although the C-F bond is the strongest single bond to carbon, its cleavage can be facilitated by transition metal complexes and other reagents. researchgate.net This process is of high synthetic value as it allows for the introduction of new functionalities that are not accessible through traditional nucleophilic substitution. baranlab.org

The synthetic utility of C-F bond activation lies in its ability to form new carbon-carbon and carbon-heteroatom bonds, often with high selectivity. mdpi.comnih.gov This approach avoids the pre-functionalization required for many coupling reactions and uses the otherwise inert C-F bond as a synthetic handle.

Catalytic Transformations and Cross-Coupling Reactions

Catalytic methods, particularly those employing transition metals, have revolutionized the functionalization of aromatic compounds, including perfluoroarenes. mdpi.com These reactions offer efficient pathways for constructing complex molecular architectures from readily available starting materials.

Transition Metal-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds. nih.govnih.gov Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Buchwald-Hartwig (for C-N bond formation) are widely applicable. nih.gov In the context of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine, a C-F bond can be selectively cleaved by a low-valent palladium catalyst, which then undergoes a coupling cycle with a suitable partner to form the desired product. mdpi.com

The challenge in these reactions is often the selective activation of one C-F bond over others. Regioselectivity can sometimes be directed by the electronic environment of the different C-F bonds or by steric factors. These catalytic methods provide access to a diverse range of substituted naphthyridines that would be difficult to synthesize via SNAr chemistry alone.

Table 2: Potential Cross-Coupling Reactions for Functionalization of 2,3,4,5,6,7-Hexafluoro-1,8-Naphthyridine

| Reaction Name | Coupling Partner | Bond Formed | Illustrative Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | C-C | Aryl-substituted pentafluoronaphthyridine |

| Negishi Coupling | Organozinc halide (R-ZnX) | C-C | Alkyl- or aryl-substituted pentafluoronaphthyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Amino-substituted pentafluoronaphthyridine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (sp) | Alkynyl-substituted pentafluoronaphthyridine |

Note: This table presents potential applications of standard cross-coupling reactions to the target molecule.

Organometallic Reagents in Directed Functionalization

Organometallic reagents, such as organolithium and Grignard (organomagnesium) reagents, are pivotal in modern organic synthesis. researchgate.net While they can act as potent nucleophiles in SNAr reactions with hexafluoronaphthyridine, their utility extends further. For instance, organozinc reagents are particularly valuable in Negishi cross-coupling due to their high functional group tolerance. researchgate.net

The preparation of functionalized organometallic reagents allows for the introduction of complex fragments onto the naphthyridine core. researchgate.netsigmaaldrich.com For example, an aryl Grignard reagent can be converted into an organozinc or organoboron species, which can then participate in palladium-catalyzed cross-coupling reactions. This two-step approach broadens the scope of accessible structures and allows for precise control over the functionalization process.

Oxidation and Reduction Chemistry

Specific experimental data on the oxidation and reduction chemistry of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine is not available in the reviewed literature. The high degree of fluorination significantly withdraws electron density from the aromatic system, suggesting it would be highly resistant to oxidation and more susceptible to reduction compared to its non-fluorinated counterpart. However, without specific studies, any discussion of reaction conditions, products, or mechanisms would be speculative.

Intramolecular Cyclizations and Rearrangements

There is no available research detailing intramolecular cyclization or rearrangement reactions involving 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine. Studies on other naphthyridine isomers, such as the rearrangement of 1,3-diamino-2,7-naphthyridines, have been reported, but these systems are structurally and electronically distinct, making any comparison to the hexafluoro-1,8-naphthyridine derivative invalid nih.gov.

Advanced Mechanistic Investigations

Specific advanced mechanistic investigations for 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine are not documented in the available literature.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways

While Density Functional Theory (DFT) has been employed to study the reaction mechanisms and spectroscopic properties of other 1,8-naphthyridine (B1210474) derivatives ias.ac.inias.ac.in, no such computational studies focused on the reaction pathways of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine were found.

Spectroscopic Characterization for Elucidating Reaction Intermediates

No literature was found that reports the spectroscopic characterization of reaction intermediates derived from 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine. Spectroscopic data for the characterization of various other stable naphthyridine derivatives have been published, but this does not extend to transient or intermediate species from the reactivity of the hexafluorinated compound researchgate.netnih.govresearchgate.net.

Advanced Research Applications of 2,3,4,5,6,7 Hexafluoro 1,8 Naphthyridine

Coordination Chemistry and Ligand Design

The 1,8-naphthyridine (B1210474) framework is a well-established platform in ligand design due to the pre-organized orientation of its two nitrogen atoms, which are ideally positioned to chelate a single metal center or to bridge two metal centers in close proximity. This has led to widespread use in the development of ligands for multimetallic complexes that can exhibit cooperative reactivity. escholarship.org

The core structure of 1,8-naphthyridine is exceptionally suited for constructing binucleating ligands, which are crucial in mimicking the active sites of various metalloenzymes and in developing catalysts for multi-electron transformations. escholarship.org The strategic advantage of the 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine scaffold lies in its reactivity. The six electron-withdrawing fluorine atoms render the carbon atoms of the aromatic rings highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nist.govnih.gov

This reactivity allows for the precise and sequential replacement of fluorine atoms with various donor groups. By reacting the hexafluoro-naphthyridine core with nucleophiles containing oxygen, sulfur, nitrogen, or phosphorus, chemists can append chelating "arms" to the scaffold. This synthetic versatility enables the creation of a diverse library of ligands with tailored electronic and steric properties, capable of supporting two metal centers in a well-defined spatial arrangement. For instance, substitution at the 2- and 7-positions can furnish ligands designed to hold two metal ions, facilitating studies into metal-metal communication and cooperative catalysis.

Complexes derived from 1,8-naphthyridine-based ligands have been extensively studied. These ligands can coordinate to a wide array of transition metals, forming complexes with diverse geometries and interesting electronic and magnetic properties. mdpi.comresearchgate.net While specific metal complexes of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine itself are not extensively documented in the literature, the properties of such potential complexes can be inferred.

The strong inductive effect of the six fluorine atoms would make the resulting ligand a very poor σ-donor but a potentially strong π-acceptor. This electronic signature would significantly influence the properties of any resulting metal complex. For example, it would stabilize metals in low oxidation states and could modulate the redox potentials and photophysical properties of the complex. The formation of complexes with divalent cations such as Zn²⁺, Fe²⁺, and Cu²⁺ is a known characteristic of the 8-hydroxynaphthyridine series, where they typically form 2:1 ligand-to-metal complexes. researchgate.net

Below is a table summarizing the coordination characteristics typical of 1,8-naphthyridine-based metal complexes.

| Metal Ion | Typical Coordination Number | Geometry | Potential Application |

| Copper(I/II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral | Catalysis, Bioinorganic Modeling |

| Ruthenium(II) | 6 | Octahedral | Photochemistry, Sensors |

| Iron(II/III) | 6 | Octahedral | Magnetic Materials, Catalysis |

| Zinc(II) | 4, 5 | Tetrahedral, Trigonal Bipyramidal | Luminescent Materials, Sensing |

Contributions to Advanced Materials Science

The pursuit of novel materials with enhanced electronic and photophysical properties is a major driver of modern chemistry. The electron-deficient nature of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine makes it an attractive building block for advanced organic materials.

In the architecture of OLEDs, materials with high electron affinity and mobility are essential for efficient electron transport from the cathode to the emissive layer. scirp.org The presence of multiple fluorine atoms on an aromatic core significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This makes perfluorinated aromatic compounds, in principle, excellent candidates for use as electron-transport materials (ETMs).

While the direct application of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine in OLEDs is not yet established, its derivatives are promising. By using the SNAr reactivity of the hexafluoro core, it can be functionalized with chromophoric units to create novel emitters. The combination of the electron-deficient naphthyridine core with electron-donating substituents could lead to materials with strong intramolecular charge-transfer characteristics, which are often associated with desirable properties like thermally activated delayed fluorescence (TADF).

The incorporation of fluorinated units into polymer backbones is a recognized strategy for tuning the electronic properties, solubility, and stability of functional polymers. researchgate.netnih.gov 2,3,4,5,6,7-Hexafluoro-1,8-naphthyridine can serve as a monomeric unit for the synthesis of novel conjugated polymers.

Functional polymeric architectures could be accessed through polycondensation reactions where the hexafluoro-naphthyridine unit is linked with other aromatic monomers. This can be achieved by leveraging its SNAr reactivity. For example, reaction with bis-phenoxide or bis-thiophenoxide monomers would lead to the formation of poly(aryl ether)s or poly(aryl sulfide)s, respectively. The resulting polymers would be expected to possess high thermal stability and the electron-deficient nature of the naphthyridine unit could make them suitable for applications as n-type semiconductors in organic field-effect transistors (OFETs) or as ETMs in perovskite solar cells. researchgate.netnih.gov

Utilization as Versatile Synthetic Building Blocks

Perhaps the most immediate and powerful application of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine is its role as a versatile building block in organic synthesis. The high reactivity of its C-F bonds towards nucleophilic attack provides a gateway to a vast array of substituted 1,8-naphthyridine derivatives that would be difficult to access through other synthetic routes.

The mechanism of nucleophilic aromatic substitution on such activated systems proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a fluoride ion to restore aromaticity. The presence of the two ring nitrogens, in addition to the six fluorine atoms, greatly stabilizes this negative charge, accelerating the reaction. nist.govnih.gov

This reactivity allows for the introduction of a wide range of functional groups. The table below illustrates the potential transformations based on the analogous and well-documented reactivity of hexafluorobenzene.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| O-Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| O-Nucleophile | Potassium Hydroxide (KOH) | Hydroxy (-OH) |

| N-Nucleophile | Ammonia (NH₃) | Amino (-NH₂) |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| C-Nucleophile | Methyl Lithium (MeLi) | Methyl (-CH₃) |

This synthetic handle is exceptionally powerful because the substitution can often be controlled. By carefully choosing reaction conditions (temperature, solvent, stoichiometry), it is possible to achieve mono-, di-, or even higher substitution patterns, providing access to a rich diversity of chemical structures for applications ranging from medicinal chemistry to materials science.

Construction of Complex Fluorinated Heterocyclic Systems

The primary utility of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine in constructing more complex systems lies in its capacity for sequential and site-selective SNAr reactions. In these reactions, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the displacement of a fluoride ion, which is an excellent leaving group. This process can be repeated, allowing for the stepwise introduction of various substituents onto the naphthyridine core.

The regioselectivity of the substitution is dictated by the electronic properties of the polyfluorinated system. The positions para (position 4) and ortho (positions 2 and 7) to the ring nitrogens are the most activated sites for nucleophilic attack. Typically, the first substitution occurs preferentially at the C-4 position, followed by substitution at the C-2 or C-7 positions. This predictable reactivity allows chemists to design synthetic routes to complex, partially fluorinated heterocyclic systems with a high degree of control over the final structure.

By employing various nucleophiles, a diverse array of fluorinated heterocyclic derivatives can be synthesized. For instance, reaction with oxygen-based nucleophiles (such as alkoxides or phenoxides) yields alkoxy- or aryloxy-pentafluoronaphthyridines. Similarly, nitrogen-based nucleophiles like primary and secondary amines can be used to introduce amino functionalities.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product Type |

|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | 4-Methoxy-2,3,5,6,7-pentafluoro-1,8-naphthyridine |

| N-Nucleophile | Piperidine | 4-(Piperidin-1-yl)-2,3,5,6,7-pentafluoro-1,8-naphthyridine |

Note: The products shown are illustrative of the first substitution, which typically occurs at the C-4 position.

Synthesis of Chemically Diverse Molecular Frameworks

The versatility of 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine as a synthetic intermediate extends to the creation of a wide range of molecular frameworks. The stepwise substitution of its fluorine atoms allows for the introduction of multiple, different functional groups onto the same naphthyridine scaffold. This capability is crucial for building molecules with tailored electronic, steric, and physicochemical properties.

For example, a mono-substituted derivative, such as 4-alkoxy-2,3,5,6,7-pentafluoro-1,8-naphthyridine, can be subjected to a second SNAr reaction with a different nucleophile (e.g., an amine). This second substitution would likely occur at the C-2 or C-7 position, resulting in a di-substituted naphthyridine with distinct functionalities at specific positions. This iterative approach enables the construction of highly functionalized and chemically diverse molecular architectures that would be difficult to access through other synthetic routes.

The introduction of functional groups that can participate in further chemical transformations, such as cross-coupling reactions, significantly broadens the synthetic utility. For instance, introducing a substituent bearing a terminal alkyne or a boronic ester via an SNAr reaction provides a chemical handle for subsequent palladium-catalyzed reactions, allowing the fusion or connection of the fluorinated naphthyridine core to other complex molecular fragments. This strategy is a powerful tool for generating novel compounds for materials science and medicinal chemistry research.

Table 2: Stepwise Synthesis for Molecular Diversity

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | 2,3,4,5,6,7-Hexafluoro-1,8-naphthyridine | Reagent A (e.g., R-OH / Base) | 4-OR-2,3,5,6,7-pentafluoro-1,8-naphthyridine |

| 2 | 4-OR-2,3,5,6,7-pentafluoro-1,8-naphthyridine | Reagent B (e.g., R'₂NH) | 2-NR'₂-4-OR-3,5,6,7-tetrafluoro-1,8-naphthyridine |

Note: The regiochemistry of substitutions after the initial step can vary based on reaction conditions and the nature of existing substituents.

Catalysis and Reaction Medium Enhancement

While 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine itself is not typically employed as a catalyst or a reaction medium, its derivatives are of significant interest in the field of catalysis. The 1,8-naphthyridine core is a well-known bidentate chelating ligand, capable of coordinating to a wide variety of metal centers. oregonstate.edu

By functionalizing the hexafluoro-naphthyridine scaffold through the SNAr reactions described previously, it is possible to synthesize novel ligands with unique electronic properties. The remaining fluorine atoms on the naphthyridine ring exert a strong electron-withdrawing effect, which can significantly modulate the electronic character of the coordinated metal center in a catalyst. This can influence the catalytic activity, selectivity, and stability of the resulting metal complex. For example, derivatives of 1,8-naphthyridine are used as ligands in various catalytic processes. nist.gov

The development of fluorinated ligands derived from 2,3,4,5,6,7-hexafluoro-1,8-naphthyridine represents a promising avenue for the design of new catalysts for a range of organic transformations. The systematic and controlled replacement of fluorine atoms allows for the fine-tuning of the ligand's steric and electronic properties, enabling the rational design of catalysts for specific applications.

Q & A

Basic: What are common synthetic routes for fluorinated 1,8-naphthyridine derivatives?

Fluorinated 1,8-naphthyridine derivatives are typically synthesized via multicomponent reactions, cyclization, or palladium-catalyzed cross-coupling. For example, chalcone intermediates (e.g., compound 3g ) are synthesized by refluxing substituted ketones with aryl aldehydes in ethanol under acidic conditions, followed by cyclization with urea or thiourea to form pyrimidine or pyridine-fused derivatives . Fluorination is often achieved by introducing fluoro-substituted aryl groups during intermediate synthesis or via post-synthetic modifications using fluorinating agents. Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity and purity .

Basic: What biological activities are associated with 1,8-naphthyridine derivatives?

These derivatives exhibit broad bioactivity, including:

- Antitumor effects : Derivatives like 10c and 8d show IC50 values as low as 1.47–1.68 μM against MCF7 breast cancer cells via DNA intercalation .

- Antimicrobial activity : Fluorinated analogs inhibit bacterial DNA gyrase, similar to fluoroquinolones, with efficacy against Gram-positive and Gram-negative pathogens .

- Enzyme inhibition : Some derivatives act as HIV-1 integrase inhibitors or H1 receptor antagonists .

Basic: How are structural characteristics of these compounds confirmed experimentally?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR for substituent identification (e.g., δH 5.85 ppm for hydroxyl groups in 4f ) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 426 for 5f ) validate molecular formulas .

- Thermal analysis : Melting points (>300°C for 5g ) indicate thermal stability .

Advanced: How do substituent variations at C3 influence cytotoxic activity against breast cancer cells?

Substituents at C3 significantly modulate cytotoxicity. For example:

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| 10c | 4-Tolylcyanopyridine | 1.47 | |

| 8d | 4-Bromophenyl | 1.62 | |

| 4d | 3-Tolylpyrazoline | 1.68 |

Electron-withdrawing groups (e.g., nitro, fluoro) enhance DNA binding affinity, while bulky aryl groups improve intercalation kinetics. Structure-activity relationship (SAR) studies suggest that planar aromatic systems at C3 optimize DNA interaction .

Advanced: What methodologies validate DNA intercalation as a mechanism of action?

DNA intercalation is confirmed via:

- UV-Vis titration : Hypochromism and bathochromic shifts in absorption spectra indicate DNA binding (e.g., compound 3g with λmax shift from 280→310 nm) .

- Fluorescence quenching : Reduced ethidium bromide fluorescence upon derivative addition .

- Viscosity measurements : Increased DNA solution viscosity confirms intercalation over groove binding .

Advanced: How can computational models predict the bioactivity of novel derivatives?

In silico approaches include:

- Molecular docking : Simulates binding to targets like DNA gyrase or H1 receptors (e.g., Gurjar et al. , 2020) .

- ADMET prediction : Evaluates pharmacokinetic properties (e.g., 10c shows high intestinal absorption) .

- QSAR modeling : Links substituent electronic parameters (Hammett constants) to IC50 values .

Advanced: What strategies address discrepancies in cytotoxicity data across different derivatives?

Contradictory data (e.g., variable IC50 for 3f vs. 10c ) are resolved by:

- Experimental replication : Ensuring consistent cell culture conditions (e.g., MCF7 passage number).

- Structural reanalysis : Verifying substituent regiochemistry via X-ray crystallography .

- Statistical validation : Using ANOVA to assess significance of substituent effects .

Advanced: What is the impact of fluorination on physicochemical properties and bioactivity?

Hexafluorination enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.